

# Spectroscopic Analysis of 2-(Bromomethyl)benzyl alcohol: A Technical Guide

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## Compound of Interest

Compound Name: *2-(Bromomethyl)benzyl alcohol*

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Bromomethyl)benzyl alcohol**, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-(Bromomethyl)benzyl alcohol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.30-7.45	m	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
4.85	s	2H	Methylene protons (-CH <sub>2</sub> OH)
4.64	s	2H	Methylene protons (-CH <sub>2</sub> Br)
1.81	br s	1H	Hydroxyl proton (-OH)

<sup>13</sup>C NMR (Carbon-13) NMR Data (Predicted and based on analogous compounds)

While experimental <sup>13</sup>C NMR data for **2-(Bromomethyl)benzyl alcohol** is not readily available, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 2-bromobenzyl alcohol.

Chemical Shift ( $\delta$ ) ppm	Assignment
~138-140	C-CH <sub>2</sub> OH (quaternary)
~135-137	C-CH <sub>2</sub> Br (quaternary)
~127-130	Aromatic CH
~63-65	-CH <sub>2</sub> OH
~33-35	-CH <sub>2</sub> Br

## Infrared (IR) Spectroscopy

The IR spectrum of **2-(Bromomethyl)benzyl alcohol** is characterized by the following absorption bands, indicative of its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600-1450	Medium-Weak	Aromatic C=C stretch
1210-1000	Strong	C-O stretch (primary alcohol)
700-600	Medium-Strong	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum of **2-(Bromomethyl)benzyl alcohol** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Assignment
200/202	-	[M] <sup>+</sup> , Molecular ion (presence of Br isotopes)
121	High	[M - Br] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **2-(Bromomethyl)benzyl alcohol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **2-(Bromomethyl)benzyl alcohol** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For  $^1\text{H}$  NMR, the spectral width is typically set from -2 to 12 ppm. For  $^{13}\text{C}$  NMR, the spectral width is typically set from 0 to 220 ppm. Standard pulse sequences are used for both  $^1\text{H}$  and broadband proton-decoupled  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **2-(Bromomethyl)benzyl alcohol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

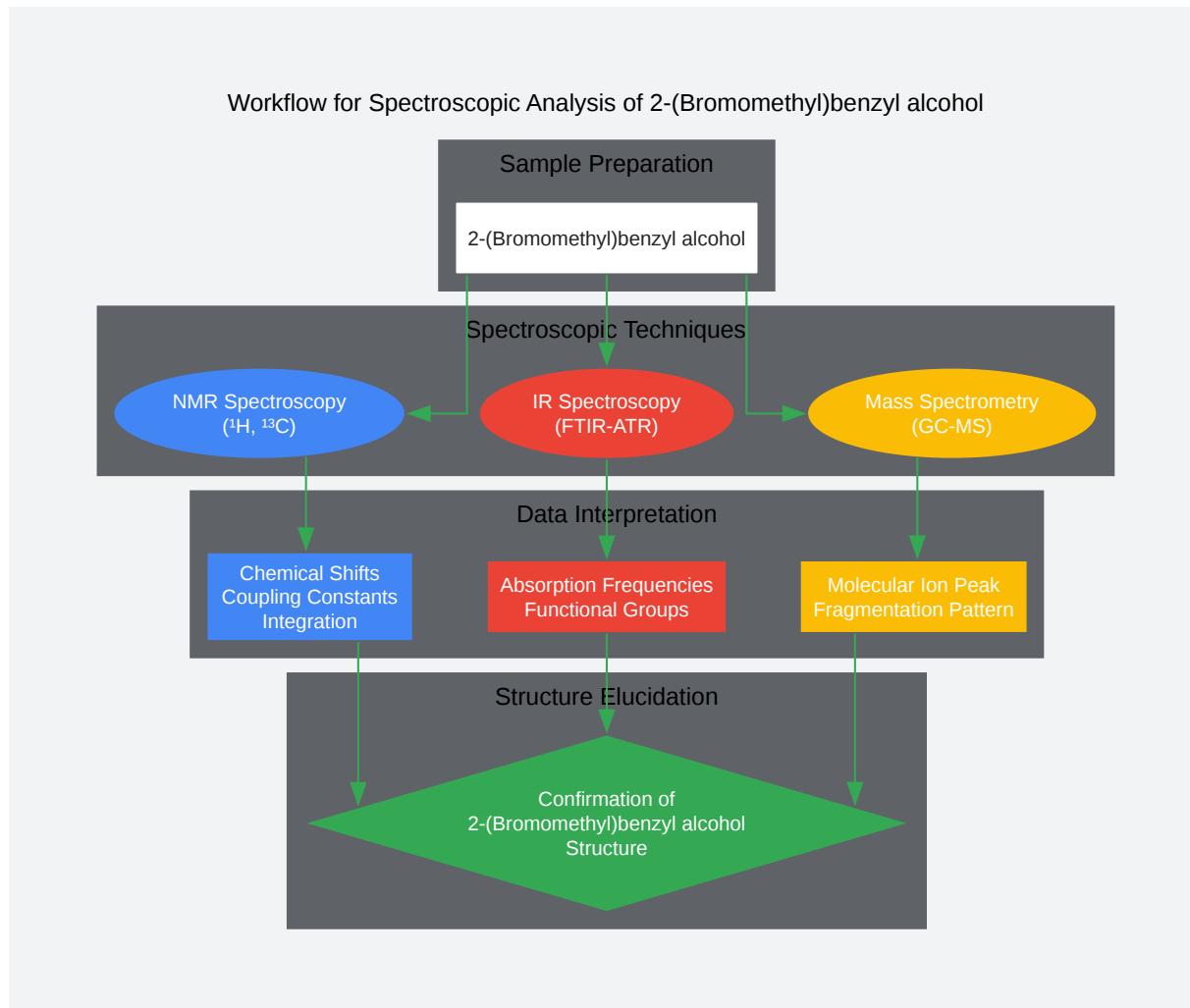
## Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **2-(Bromomethyl)benzyl alcohol** is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionization. The mass analyzer scans a mass-to-charge ( $m/z$ ) range, typically from 40 to 400 amu.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-(Bromomethyl)benzyl alcohol**.

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Caption: Logical workflow for the spectroscopic analysis of **2-(Bromomethyl)benzyl alcohol**.

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## References

- 1. 2-(BROMOMETHYL)BENZYL ALCOHOL, 95% synthesis - chemicalbook [chemicalbook.com]
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